N-(2,3-dihydro-3,3-dimethyl-1H-indol-6-yl)-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide Phosphate
Description
Motesanib diphosphate (AMG 706) is an orally bioavailable, ATP-competitive multikinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit) . Its mechanism involves blocking angiogenesis and cellular proliferation by inhibiting VEGF-driven endothelial cell growth and inducing apoptosis .
Clinical trials have evaluated motesanib diphosphate (125 mg/day orally) in advanced thyroid cancers, particularly radioiodine-resistant differentiated thyroid cancer (DTC) and medullary thyroid cancer (MTC). In phase II trials:
- DTC: Partial response (PR) rates of 14% and stable disease (SD) in 67% of patients, with median progression-free survival (PFS) of 40 weeks .
- MTC: PR rates of 2% and SD in 81% of patients, with median PFS of 48 weeks .
Common adverse events (AEs) include diarrhea (59%), hypertension (56%), fatigue (46%), and weight loss (40%) . Hypothyroidism occurred in 22% of patients . Pharmacokinetic studies indicate metabolism via CYP3A4 and UGT1A4-mediated N-glucuronidation, with drug-drug interactions noted with CYP3A4 inhibitors like ketoconazole .
Properties
CAS No. |
857876-30-3 |
|---|---|
Molecular Formula |
C22H26N5O5P |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;phosphoric acid |
InChI |
InChI=1S/C22H23N5O.H3O4P/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15;1-5(2,3)4/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28);(H3,1,2,3,4) |
InChI Key |
UJMNMHXUOCSCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMG 706; AMG706; AMG706; motesanib phosphate; motesanib diphosphate; |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of Motesanib Diphosphate
Reduction of 1-Acetyl-3,3-dimethyl-6-nitroindoline
The synthesis commences with the reduction of 1-acetyl-3,3-dimethyl-6-nitroindoline (I) to 1-acetyl-6-amino-3,3-dimethylindoline (II). This step employs catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere in methanol. The reaction mixture is stirred overnight, filtered through Celite®, and concentrated under vacuum. Purification via flash chromatography (ethyl acetate/dichloromethane, 1:1) yields the aminoindoline intermediate as a white crystalline solid.
Key Reaction Conditions:
- Catalyst : 10% Pd/C (50 mg per 250 mg substrate)
- Solvent : Methanol (20 mL per 250 mg substrate)
- Temperature : Ambient
- Purification : Silica gel chromatography
Coupling with 2-Chloronicotinoyl Chloride
The aminoindoline (II) undergoes coupling with 2-chloronicotinoyl chloride (III) in the presence of N,N-diisopropylethylamine (DIEA) to form N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide (IV). This reaction proceeds in anhydrous dichloromethane at 0°C to room temperature, with DIEA neutralizing HCl byproducts. The product is isolated via aqueous workup and solvent evaporation.
Key Reaction Conditions:
- Base : DIEA (3 equivalents)
- Solvent : Dichloromethane
- Temperature : 0°C → ambient
Condensation with 4-(Aminomethyl)pyridine
Intermediate (IV) is condensed with 4-(aminomethyl)pyridine (V) under neat conditions at 120°C to yield N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide (VI). The absence of solvent drives the nucleophilic substitution at the 2-chloro position, forming the critical pyridylmethylamino linkage.
Key Reaction Conditions:
- Solvent : Neat (solvent-free)
- Temperature : 120°C
- Time : 12–24 hours
Deacylation to Form Motesanib Free Base
The acetyl protecting group is removed via acidic hydrolysis using hydrochloric acid (HCl) in ethanol/water. This step generates the free base N-(3,3-dimethylindolin-6-yl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide (VII), which is precipitated by pH adjustment and purified via recrystallization.
Key Reaction Conditions:
- Acid : 6M HCl
- Solvent : Ethanol/water (4:1)
- Temperature : Reflux (~80°C)
Formation of Diphosphate Salt
The free base (VII) is treated with phosphoric acid (H₃PO₄) in a polar aprotic solvent (e.g., acetonitrile) to form the diphosphate salt. Stoichiometric control ensures a 1:2 molar ratio of free base to phosphoric acid. The product precipitates upon cooling and is isolated via filtration.
Key Reaction Conditions:
- Acid : 2 equivalents H₃PO₄
- Solvent : Acetonitrile
- Temperature : 0–5°C
Analytical Characterization
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃N₅O · 2H₃PO₄ |
| Molar Mass | 569.4 g/mol |
| CAS Number (Free Base) | 453562-69-1 |
| CAS Number (Diphosphate) | 857876-30-3 |
| Appearance | White to off-white crystalline powder |
Process Optimization and Scalability
The patented route emphasizes scalability, with gram-scale demonstrations in Example 133. Critical optimizations include:
- Catalyst Recycling : Pd/C is reused after filtration, reducing costs.
- Solvent Selection : Neat conditions in the condensation step minimize waste.
- Salt Formation : Controlled addition of H₃PO₄ ensures consistent stoichiometry and crystallinity.
Chemical Reactions Analysis
Types of Reactions
Motesanib diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can occur at specific positions on the molecule, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives with modified biological activities.
Scientific Research Applications
Motesanib diphosphate, also known as AMG 706, is an orally administered inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and KIT, which has demonstrated antitumor activity . Research into motesanib diphosphate has explored various applications, particularly in cancer treatment.
Scientific Research Applications
Motesanib diphosphate has been investigated for its potential in treating various types of cancer, including thyroid cancer, head and neck squamous cell carcinoma (HNSCC), and non-small cell lung cancer (NSCLC) .
Thyroid Cancer
Motesanib diphosphate can induce partial responses in patients with advanced or metastatic differentiated thyroid cancer that is progressive . A phase 2 study treated 93 patients with progressive, locally advanced or metastatic, radioiodine-resistant differentiated thyroid cancer using 125 mg of motesanib diphosphate orally once daily. The primary endpoint was an objective response as assessed by an independent radiographic review .
Head and Neck Squamous Cell Carcinoma (HNSCC)
Studies suggest a favorable interaction when combining radiation and motesanib in HNSCC models . Motesanib inhibited VEGF-stimulated HUVEC proliferation in vitro, as well as VEGFR2 kinase activity. In vivo combination therapy with motesanib and radiation showed increased response compared to drug or radiation alone in UM-SCC1 and SCC-1483 xenografts .
Non-Small Cell Lung Cancer (NSCLC)
Motesanib is under Phase II and Phase III clinical trials for NSCLC . Placental growth factor was evaluated as a predictive pharmacodynamic biomarker for motesanib efficacy as first-line therapy in patients with advanced nonsquamous NSCLC .
Other Cancers
Motesanib diphosphate treatment also induces significant dose-dependent reductions in tumor growth and blood vessel density of MCF-7 and MDA . It has also shown clinical activity in advanced thymoma . Preclinical studies have shown that motesanib induced significant tumor regression in xenograft models of human breast carcinoma, medullary thyroid cancer, and epidermoid and colon carcinoma .
Preclinical Studies
In preclinical studies, motesanib induced significant tumor regression in xenograft models of human breast carcinoma, non-small cell lung cancer, medullary thyroid cancer, and epidermoid and colon carcinoma . Motesanib treatment has shown acceptable tolerability and modest tumor control in patients with imatinib-resistant GIST .
Mechanism of Action
Motesanib diphosphate exerts its effects by inhibiting the activity of receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors . By blocking these receptors, the compound disrupts the signaling pathways involved in angiogenesis, tumor growth, and metastasis. This inhibition leads to reduced blood vessel formation, tumor regression, and decreased tumor cell proliferation.
Comparison with Similar Compounds
Key Differences :
- Sorafenib uniquely inhibits BRAF , making it relevant for tumors with BRAF mutations .
- Lenvatinib has broader activity against FGFR , critical in tumors dependent on fibroblast growth factor signaling .
- Vandetanib targets EGFR , which may benefit EGFR-driven malignancies .
Clinical Efficacy in Thyroid Cancer
| Compound | Trial Phase | ORR (DTC) | ORR (MTC) | Median PFS (Weeks) |
|---|---|---|---|---|
| Motesanib diphosphate | II | 14% | 2% | 40–48 |
| Sorafenib | III | 12–30%* | 6%* | 58–84 |
| Lenvatinib | III | 65% | – | 128 |
| Vandetanib | II | – | 20–45% | 54–95 |
*Data extrapolated from cross-trial comparisons.
Key Findings :
Key Differences :
- Motesanib’s hypertension incidence (56%) is comparable to lenvatinib (68%) but higher than vandetanib (33%) .
- Hand-foot syndrome is prevalent with sorafenib but rare with motesanib .
Pharmacokinetics and Drug Interactions
Biological Activity
Motesanib diphosphate (also known as AMG 706) is an experimental compound that functions primarily as a receptor tyrosine kinase inhibitor. It has been investigated for its potential in treating various cancers, particularly those characterized by angiogenesis, such as differentiated thyroid cancer and non-small cell lung cancer (NSCLC). This article reviews the biological activity of motesanib diphosphate, focusing on its mechanisms of action, clinical efficacy, and research findings.
Motesanib diphosphate selectively inhibits several key receptor tyrosine kinases involved in angiogenesis and tumor growth:
- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Motesanib blocks VEGFR signaling, which is crucial for blood vessel formation.
- Platelet-Derived Growth Factor Receptors (PDGFRs) : Inhibition of PDGFRs reduces tumor-associated angiogenesis and stroma formation.
- Stem Cell Factor Receptor (c-KIT) : This inhibition may affect tumor growth and progression in certain cancers.
The compound's ability to inhibit these pathways contributes to its antineoplastic activity by reducing tumor vascularization and proliferation.
Thyroid Cancer
A significant study conducted on motesanib diphosphate involved patients with progressive differentiated thyroid cancer. In a Phase II clinical trial, 93 patients received 125 mg of motesanib diphosphate daily. The results indicated:
- Partial Responses : The treatment induced partial responses in some patients, suggesting potential efficacy in this population .
- Progression-Free Survival : The study assessed progression-free survival rates, although specific data on the duration were not detailed in the results.
Non-Small Cell Lung Cancer (NSCLC)
Motesanib was also evaluated in NSCLC. Initial Phase II trials suggested effectiveness comparable to bevacizumab when combined with chemotherapy. However, subsequent Phase III trials failed to demonstrate significant benefits over standard treatments .
In Vitro Studies
Research has shown that motesanib diphosphate effectively inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) in vitro. The compound demonstrated:
- Dose-Dependent Inhibition : Motesanib inhibited the mitogenic effects of VEGF, showcasing its potential as an anti-angiogenic agent .
- VEGFR2 Kinase Activity : It significantly blocked VEGFR2 kinase activity and phosphorylation in a dose-dependent manner.
Combination Therapies
Motesanib has been studied in combination with radiation therapy. In xenograft models of head and neck squamous cell carcinoma (HNSCC):
- Enhanced Efficacy : The combination treatment resulted in greater tumor volume reduction compared to either modality alone. For instance, the combination led to a 72% reduction in tumor volume compared to radiation alone which resulted in a 45% reduction .
- Increased Hypoxia : Motesanib treatment increased intratumoral hypoxia, potentially enhancing the effects of radiation therapy.
Summary of Clinical Trials
| Study Type | Cancer Type | Dosage | Outcome |
|---|---|---|---|
| Phase II | Thyroid | 125 mg/day | Partial responses observed |
| Phase III | NSCLC | Various | No significant benefit found |
| Preclinical | HNSCC | 75 mg/kg/day + Radiation | 72% reduction in tumor volume |
Q & A
Q. What is the molecular mechanism of action of motesanib diphosphate, and how does it influence tumor biology?
Motesanib diphosphate is an oral multikinase inhibitor targeting VEGF receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptor (PDGFR), and KIT. It disrupts angiogenesis by blocking VEGF signaling, inhibits PDGFR-mediated stromal support, and suppresses KIT-driven tumor proliferation. Methodologically, its kinase inhibition profile is validated using homogeneous time-resolved fluorescence (HTRF) assays with ATP concentrations set at two-thirds of the Km for each enzyme .
Q. What are the standard dosing regimens and pharmacokinetic (PK) parameters in clinical trials?
In phase II trials, the standard dose is 125 mg orally once daily. PK studies involve collecting blood samples pre-dose and at intervals up to 24 hours post-administration. Plasma concentrations are quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a lower limit of quantification at 0.2 ng/mL. Non-compartmental analysis (e.g., WinNonlin) estimates parameters like AUC, Cmax, and trough levels .
Q. What are common adverse events (AEs) associated with motesanib diphosphate, and how are they managed in trials?
Frequent AEs include diarrhea (59%), hypertension (56%), fatigue (46%), and weight loss (40%). Hypertension is managed with antihypertensives, while dose modifications or interruptions address severe cases. AE monitoring follows CTCAE criteria, with protocol-defined thresholds for intervention .
Q. How is treatment efficacy assessed in clinical studies of motesanib diphosphate?
Efficacy is evaluated using Response Evaluation Criteria in Solid Tumors (RECIST). Primary endpoints include objective response rate (ORR) and progression-free survival (PFS). Secondary endpoints involve serum biomarkers (e.g., thyroglobulin in thyroid cancer) and duration of stable disease (SD) .
Advanced Research Questions
Q. How can researchers design a phase II trial for motesanib diphosphate in radioiodine-resistant thyroid cancer?
- Population : Patients with progressive, locally advanced/metastatic differentiated thyroid cancer.
- Intervention : 125 mg daily until disease progression or intolerable toxicity.
- Endpoints : Primary (ORR by independent review), secondary (PFS, biomarker changes).
- Methodology : Use a single-arm design with historical controls. Stratify by tumor subtype (e.g., papillary vs. medullary) and prior therapies. Incorporate RECIST 1.1 for imaging assessments .
Q. What methodologies are used to analyze pharmacokinetic-pharmacodynamic (PK/PD) relationships in motesanib studies?
- PK Sampling : Intensive sampling on days 1 and 28 at predefined intervals.
- PD Markers : Serial measurements of VEGF, soluble VEGFR-2, and thyroglobulin.
- Statistical Modeling : Nonlinear mixed-effects modeling (e.g., NONMEM) to correlate exposure (AUC) with efficacy (tumor shrinkage) or toxicity (hypertension incidence) .
Q. How does motesanib diphosphate synergize with radiotherapy or chemotherapy in preclinical models?
In xenograft models (e.g., A431, HNSCC), motesanib enhances radiation sensitivity by normalizing tumor vasculature, improving oxygen delivery. For combination with docetaxel, administer motesanib at 75 mg/kg/day orally alongside chemotherapy, monitoring tumor volume and microvessel density via immunohistochemistry .
Q. What biomarkers predict response to motesanib diphosphate in advanced thyroid cancer?
Biomarkers include:
- Serum thyroglobulin : ≥30% reduction correlates with tumor response in differentiated thyroid cancer.
- Genetic markers : RET/PTC or RAS mutations may predict sensitivity.
- Imaging : Dynamic contrast-enhanced MRI (DCE-MRI) quantifies vascular changes. Validate biomarkers using multivariate Cox regression in trial subsets .
Q. How can researchers address acquired resistance to motesanib diphosphate in preclinical studies?
- In vitro models : Expose resistant cell lines (e.g., TT medullary thyroid cancer) to escalating motesanib doses.
- Mechanistic studies : Profile kinase signaling via phosphoproteomics to identify bypass pathways (e.g., MET or EGFR activation).
- Combination strategies : Test with inhibitors of resistance pathways (e.g., crizotinib for MET) .
Q. What statistical approaches are recommended for handling contradictory data in motesanib trials (e.g., discordant RECIST vs. biomarker responses)?
- Exploratory analysis : Use rank correlation (Spearman’s ρ) to compare RECIST responses with biomarker trends (e.g., thyroglobulin).
- Sensitivity analysis : Stratify patients by biomarker thresholds to identify subgroups with aligned clinical/biological outcomes.
- Bayesian methods : Incorporate prior trial data (e.g., phase II ORR of 14%) to refine posterior probability estimates in small cohorts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
